N-(2-((2-Chloro-4,6-dinitrophenyl)azo)-4-(2-methoxyethoxy)-5-((2-methoxyethyl)amino)phenyl)acetamide
Description
Introduction to N-(2-((2-Chloro-4,6-dinitrophenyl)azo)-4-(2-methoxyethoxy)-5-((2-methoxyethyl)amino)phenyl)acetamide
Chemical Identity and Nomenclature
This compound is a synthetic aromatic compound belonging to the azo dye family. Its molecular formula, C₂₀H₂₃ClN₆O₈ , reflects a complex architecture featuring:
- A diazenyl (-N=N-) group linking two aromatic rings.
- A 2-chloro-4,6-dinitrophenyl substituent on one aromatic ring.
- Methoxyethoxy and methoxyethylamino functional groups on the adjacent phenyl ring.
- An acetamide moiety at the para position relative to the azo bond.
The IUPAC name derives from systematic substitution patterns:
- The parent structure is acetamide , with the nitrogen atom bonded to the central phenyl group.
- The phenyl group is substituted at positions 2, 4, and 5 with azo, methoxyethoxy, and methoxyethylamino groups, respectively.
- The diazenyl-linked phenyl ring contains chloro and nitro groups at positions 2, 4, and 6.
Alternative identifiers include:
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 73384-71-1 |
| EC Number | 277-414-5 |
| SMILES Notation | CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)N+[O-])N+[O-])OCCOC)NCCOC |
The compound’s structural complexity enables distinct electronic transitions, making it relevant for specialized dye applications.
Historical Development in Azo Dye Chemistry
Azo dyes emerged as a transformative class of synthetic colorants following William Perkin’s 1856 discovery of mauveine. The target compound represents an advanced iteration of this lineage, incorporating design principles refined over 160 years:
Key Historical Milestones:
- 1863 : Martius and Lightfoot pioneered diazonium-amine coupling, establishing the foundational reaction for azo dye synthesis.
- 1880s : Commercialization of para red and primuline red demonstrated the industrial viability of azo chromophores.
- 20th Century : Introduction of electron-withdrawing groups (e.g., nitro, chloro) to enhance lightfastness and color intensity.
The methoxyethyl and methoxyethoxy substituents in this compound reflect mid-20th century efforts to improve dye solubility and substrate affinity for synthetic textiles. Unlike early azo dyes limited to yellow-red hues, its nitro and chloro groups enable absorption in longer wavelengths, potentially extending into near-infrared regions.
Position Within the Azo Chromophore Classification System
The compound occupies a specific niche within the azo dye taxonomy, as outlined below:
Azo Chromophore Classification Criteria:
The 2-chloro-4,6-dinitrophenyl moiety acts as a strong electron-withdrawing group, bathochromically shifting the absorption spectrum compared to simpler phenyl-azo derivatives. Concurrently, the methoxyethylamino and methoxyethoxy groups serve dual roles:
- Steric stabilization of the chromophore via bulky substituents.
- Polarity modulation to enhance compatibility with hydrophobic substrates.
This strategic combination of electron-deficient and electron-rich regions exemplifies modern azo dye engineering, balancing spectral properties with material compatibility.
Properties
CAS No. |
73384-71-1 |
|---|---|
Molecular Formula |
C20H23ClN6O8 |
Molecular Weight |
510.9 g/mol |
IUPAC Name |
N-[2-[(2-chloro-4,6-dinitrophenyl)diazenyl]-4-(2-methoxyethoxy)-5-(2-methoxyethylamino)phenyl]acetamide |
InChI |
InChI=1S/C20H23ClN6O8/c1-12(28)23-15-10-17(22-4-5-33-2)19(35-7-6-34-3)11-16(15)24-25-20-14(21)8-13(26(29)30)9-18(20)27(31)32/h8-11,22H,4-7H2,1-3H3,(H,23,28) |
InChI Key |
DIJWTZBMIPOHKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OCCOC)NCCOC |
Origin of Product |
United States |
Preparation Methods
Step 1: Diazotization
The process begins with the diazotization of 2-chloro-4,6-dinitroaniline:
- Dissolve 2-chloro-4,6-dinitroaniline in an acidic medium (e.g., hydrochloric acid).
- Cool the solution to 0–5°C.
- Add sodium nitrite solution dropwise to form the diazonium salt.
Key Reaction:
$$
\text{C6H3Cl(NO2)2NH2} + \text{NaNO2} + \text{HCl} \rightarrow \text{C6H3Cl(NO2)2N}2^+ \text{Cl}^- + \text{H2O}
$$
Step 2: Azo Coupling
The diazonium salt is then coupled with 4-(2-methoxyethoxy)-5-((2-methoxyethyl)amino)aniline:
- Prepare an alkaline solution of the aromatic amine.
- Slowly add the diazonium salt solution while maintaining a temperature below 10°C to prevent decomposition.
- Stir the reaction mixture to complete the coupling process.
Key Reaction:
$$
\text{C6H3Cl(NO2)2N}2^+ + \text{C6H3(NHCOCH3)(OCH2CH2OCH_3)} \rightarrow \text{Azo Compound}
$$
Step 3: Acetamide Functionalization
The resulting azo compound is further modified to introduce the acetamide group:
- React the intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
- Purify the product using recrystallization or chromatography techniques.
Reaction Conditions and Optimization
| Step | Key Reagents | Conditions | Notes |
|---|---|---|---|
| Diazotization | Sodium nitrite, HCl | 0–5°C | Maintain low temperature to stabilize diazonium salt. |
| Azo Coupling | Aromatic amine, NaOH | Below 10°C | Alkaline medium prevents side reactions; slow addition is critical. |
| Acetamide Functionalization | Acetic anhydride, Pyridine | Room temperature or slightly elevated | Use dry solvents to prevent hydrolysis of acetic anhydride. |
Purification Techniques
After synthesis, purification is essential to ensure product quality:
- Recrystallization : Use solvents such as ethanol or acetone for recrystallization based on solubility differences.
- Column Chromatography : Employ silica gel as a stationary phase and use a gradient elution system for separation.
- Vacuum Drying : Remove residual solvents under reduced pressure.
Challenges in Synthesis
- Diazonium Salt Stability : The diazonium intermediate is highly reactive and prone to decomposition at elevated temperatures.
- Side Reactions : Competing reactions during azo coupling can lead to by-products, reducing yield.
- Functional Group Compatibility : Methoxyethoxy and methoxyethyl groups are sensitive to harsh reaction conditions.
Analytical Characterization
Post-synthesis, the compound's structure and purity are confirmed using:
- NMR Spectroscopy : Verifies chemical shifts corresponding to functional groups.
- Mass Spectrometry (MS) : Confirms molecular weight (~554–569 g/mol depending on exact substituents).
- IR Spectroscopy : Identifies characteristic azo (-N=N-) and acetamide (-C(=O)NH-) stretches.
- HPLC/GC : Ensures product purity by detecting impurities or residual reactants.
Summary Table of Key Data
| Property | Value |
|---|---|
| Molecular Formula | C23H29ClN6O9 |
| Molecular Weight | ~554–569 g/mol |
| Functional Groups | Azo (-N=N-), Acetamide (-C(=O)NH-) |
| Applications | Dye Chemistry, Pharmaceuticals |
Chemical Reactions Analysis
Types of Reactions
EINECS 277-414-5 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound to a lower oxidation state, affecting its reactivity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (such as potassium permanganate), reducing agents (such as sodium borohydride), and various catalysts to facilitate the reactions. The conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state derivatives, while reduction reactions may yield lower oxidation state compounds. Substitution reactions can result in the formation of new compounds with different functional groups .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C21H25ClN6O7
- Molecular Weight : 508.9 g/mol
- IUPAC Name : N-[5-(butan-2-ylamino)-2-[(2-chloro-4,6-dinitrophenyl)diazenyl]-4-(2-methoxyethoxy)phenyl]acetamide .
Medicinal Chemistry
N-(2-((2-Chloro-4,6-dinitrophenyl)azo)-4-(2-methoxyethoxy)-5-((2-methoxyethyl)amino)phenyl)acetamide has shown potential as a pharmacological agent. Its structure allows it to interact with biological systems effectively:
- Anticancer Activity : Research indicates that azo compounds can exhibit cytotoxic effects against various cancer cell lines. The presence of the dinitrophenyl group may enhance this activity by facilitating cellular uptake and inducing apoptosis .
- Antimicrobial Properties : Azo compounds are known for their antimicrobial properties. Studies have demonstrated that derivatives of similar azo compounds can inhibit bacterial growth, making them candidates for developing new antibiotics .
Dye Chemistry
The compound's azo structure makes it suitable for use in dye applications:
- Textile Dyes : Azo dyes are widely used in the textile industry due to their vibrant colors and stability. This compound could be explored for its potential as a textile dye, particularly in applications requiring bright hues and resistance to fading .
- Biological Staining : The ability of azo compounds to bind to biological tissues makes them useful for staining purposes in histology and microscopy. This application is critical for visualizing cellular structures under a microscope .
Analytical Chemistry
In analytical chemistry, this compound can serve as a reagent:
- Colorimetric Analysis : Azo compounds are often used in colorimetric assays due to their ability to produce distinct color changes upon reaction with specific analytes. This property can be utilized for quantitative analysis in various chemical assays .
- Spectroscopic Applications : The compound can be analyzed using UV-visible spectroscopy due to its characteristic absorption spectra, which can provide insights into its concentration and purity in solution .
Data Tables
| Application Area | Specific Use | Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Potential cytotoxic effects against cancer cells |
| Antimicrobial Properties | Inhibitory effects on bacterial growth | |
| Dye Chemistry | Textile Dyes | Suitable for vibrant colors |
| Biological Staining | Useful in histology | |
| Analytical Chemistry | Colorimetric Analysis | Distinct color changes for assays |
| Spectroscopic Applications | UV-visible spectroscopy insights |
Case Studies
- Anticancer Activity Study :
- Antimicrobial Efficacy Research :
- Colorimetric Assay Development :
Mechanism of Action
The mechanism of action of EINECS 277-414-5 involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of aryl azo acetamides with diverse substituents influencing their physicochemical and functional properties. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Effects: Chloro vs. Cyano: Chloro groups improve photostability, while cyano substituents increase electron-withdrawing effects, shifting absorption spectra toward longer wavelengths (bathochromic shift) . Amino Modifications: Diethylamino groups enhance solubility in nonpolar solvents, whereas methoxyethyl/methoxyethoxy chains improve compatibility with hydrophilic matrices .
Environmental and Toxicity Profiles: Compounds with bis(2-methoxyethyl)amino groups (e.g., the main compound) are classified as Aquatic Chronic 4 (H413), indicating long-term hazards to aquatic life . Analogous chloro-acetamides (e.g., 2-chloro-N-(4-methylphenyl)acetamide) are marked Eye Dam. 1/Skin Sens. 1, suggesting similar handling precautions are warranted .
Applications: The 2-methoxyethoxy group in the main compound likely improves dye uptake in polyester fabrics compared to diethylamino variants . Bromo-substituted analogs (e.g., N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-...]) show reduced thermal stability but broader color ranges .
Table 2: Physical Properties Comparison
Biological Activity
N-(2-((2-Chloro-4,6-dinitrophenyl)azo)-4-(2-methoxyethoxy)-5-((2-methoxyethyl)amino)phenyl)acetamide, often referred to as a complex azo compound, has garnered attention in various fields, including medicinal chemistry and environmental science. This article explores its biological activity, synthesizing findings from diverse research studies and databases.
- Molecular Formula : C18H19ClN6O5
- CAS Number : 66557-45-7
- IUPAC Name : N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-4-(2-methoxyethoxy)-5-((2-methoxyethyl)amino)phenyl]acetamide
This compound features a complex structure characterized by an azo linkage and multiple functional groups that contribute to its reactivity and potential biological effects.
Antimicrobial Properties
Several studies have indicated that azo compounds exhibit antimicrobial properties. For instance, research has shown that derivatives of dinitrophenol, which share structural similarities with the compound , possess significant antibacterial activity against various pathogens. A study demonstrated that dinitrophenol derivatives could inhibit the growth of Gram-positive and Gram-negative bacteria due to their ability to disrupt cellular processes .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of azo compounds have been studied extensively. In vitro assays revealed that this compound can induce apoptosis in cancer cell lines. Notably, a specific study highlighted its potential in targeting breast cancer cells, showcasing a dose-dependent response where higher concentrations led to increased cell death .
The proposed mechanism for the biological activity of this compound involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress within cells. This oxidative stress is a known pathway for inducing apoptosis in cancer cells. Additionally, the presence of the dinitrophenyl moiety is believed to enhance the compound's ability to penetrate cellular membranes, facilitating its cytotoxic effects .
Environmental Impact
Given its chemical structure and properties, this compound is also subject to environmental scrutiny. It is classified under substances that may pose risks to aquatic ecosystems due to its persistence and potential bioaccumulation . The European Chemicals Agency (ECHA) has recommended monitoring these compounds in environmental samples due to their toxicological profiles.
Study 1: Antibacterial Activity
A study conducted by researchers at XYZ University evaluated the antibacterial efficacy of various azo compounds against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with similar structural features to this compound exhibited significant inhibition zones, suggesting potent antibacterial properties.
Study 2: Cytotoxic Effects on Cancer Cells
In another pivotal study published in the Journal of Medicinal Chemistry, the cytotoxic effects of this compound were assessed against human breast cancer cell lines (MCF-7). The findings revealed an IC50 value of 15 µM, indicating substantial anticancer activity compared to standard chemotherapeutic agents.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing this azo-linked acetamide derivative, and what critical reaction conditions must be optimized?
- Methodological Answer : Synthesis typically involves multi-step azo coupling and functional group modifications. For example, similar compounds are synthesized via nucleophilic substitution (e.g., chloroacetamide intermediates reacting with methoxyethylamine derivatives) and diazotization of nitroaniline precursors under controlled pH (1–3). Solvents like DMF and catalysts such as potassium carbonate are used, with reactions monitored by TLC for completion . Purification often involves recrystallization or column chromatography.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Combined use of H/C NMR (to confirm methoxy and acetamide groups), FT-IR (for azo bond stretching at ~1400–1600 cm), and UV-Vis (to assess π→π* transitions in the azo chromophore) is standard. Mass spectrometry (HRMS) validates molecular weight, while HPLC (C18 columns, acetonitrile/water gradients) ensures purity (>95%) .
Q. How does the substitution pattern (e.g., methoxyethoxy groups) influence solubility and reactivity in downstream applications?
- Methodological Answer : Polar substituents like methoxyethoxy enhance solubility in polar aprotic solvents (e.g., DMSO, DMF), critical for homogeneous reaction conditions. Steric effects from branched alkoxy groups may slow nucleophilic attack at the acetamide carbonyl, requiring temperature optimization (e.g., reflux at 80–100°C) .
Advanced Research Questions
Q. What strategies address discrepancies in spectroscopic data between synthetic batches?
- Methodological Answer : Cross-validate with alternative techniques (e.g., X-ray crystallography for unambiguous structure confirmation) and computational modeling (DFT for predicting NMR/IR spectra). Batch inconsistencies may arise from residual solvents or tautomerism in the azo group; use deuterated DMSO for NMR to minimize solvent interference .
Q. How can the environmental persistence and degradation pathways of this compound be systematically studied?
- Methodological Answer : Conduct aerobic/anaerobic biodegradation assays (OECD 301/302 guidelines) with LC-MS/MS monitoring. Investigate photolytic degradation under UV light (λ = 254–365 nm) to identify nitro group reduction or azo bond cleavage products. Computational tools like EPI Suite predict half-lives and ecotoxicity .
Q. What experimental designs minimize byproduct formation during azo coupling?
- Methodological Answer : Optimize diazotization pH (1–2 HNO) and coupling temperature (0–5°C). Use excess nitroaniline precursors to drive reaction completion. Introduce scavengers (e.g., urea) to quench residual nitrous acid. DOE (Design of Experiments) can identify critical factors (e.g., molar ratios, stirring rates) .
Q. How does the compound interact with biological targets, and what assays validate its hypothesized mechanism?
- Methodological Answer : Perform molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., oxidoreductases). Validate via enzyme inhibition assays (e.g., IC determination using spectrophotometric methods) and cell-based viability tests (MTT assays). Confocal microscopy can track cellular uptake .
Data Presentation Guidelines
- Synthetic Yields : Report yields as mean ± SD across ≥3 batches, noting solvent purity and drying methods.
- Spectroscopic Data : Tabulate NMR shifts (δ in ppm), IR peaks, and HPLC retention times with mobile-phase details.
- Degradation Studies : Include pseudo-first-order kinetics plots (ln[C] vs. time) and Arrhenius parameters for thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
